2-Bromo-6-chlorophenylboronic acid pinacol ester

Catalog No.
S6592630
CAS No.
2121512-35-2
M.F
C12H15BBrClO2
M. Wt
317.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-chlorophenylboronic acid pinacol ester

CAS Number

2121512-35-2

Product Name

2-Bromo-6-chlorophenylboronic acid pinacol ester

IUPAC Name

2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C12H15BBrClO2

Molecular Weight

317.41 g/mol

InChI

InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3

InChI Key

DLQOZPQKJXCYSY-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Br)Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Br)Cl

2-Bromo-6-chlorophenylboronic acid pinacol ester is a specialized organoboron compound with the molecular formula C12H15BBrClO2C_{12}H_{15}BBrClO_2 and a molar mass of 317.41 g/mol. This compound is recognized for its unique structure, which features both bromine and chlorine substituents on the phenyl ring, enhancing its reactivity and utility in various

The primary application of 2-Bromo-6-chlorophenylboronic acid pinacol ester lies in its role as a coupling partner in Suzuki-Miyaura reactions. In this reaction, it reacts with aryl halides or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves:

  • Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
  • Transmetalation: The boronic acid pinacol ester transfers its organic group to the palladium complex.
  • Reductive Elimination: Finally, the biaryl product is formed as the palladium returns to its zero oxidation state .

The synthesis of 2-Bromo-6-chlorophenylboronic acid pinacol ester typically involves several key steps:

  • Preparation of Grignard Reagent: Reacting 2-bromo-6-chlorophenyl magnesium bromide with trimethyl borate.
  • Hydrolysis: Following the reaction, hydrolysis is performed to yield the boronic acid.
  • Pinacol Ester Formation: The final step involves converting the boronic acid into its pinacol ester form using pinacol under acidic conditions.

These reactions are usually conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and at controlled temperatures to manage reactivity .

2-Bromo-6-chlorophenylboronic acid pinacol ester has several critical applications:

  • Organic Synthesis: It is extensively used in synthesizing complex organic molecules through Suzuki-Miyaura coupling.
  • Medicinal Chemistry: Serves as a building block for pharmaceuticals, aiding in drug development processes.
  • Material Science: Employed in creating advanced materials such as polymers and nanomaterials.
  • Biological Research: Useful in studying interactions within biological systems by serving as a precursor for biologically active compounds .

Interaction studies involving 2-Bromo-6-chlorophenylboronic acid pinacol ester primarily focus on its role in catalytic reactions and its binding interactions with various biomolecules. Its ability to modulate enzyme activity indicates potential applications in drug design and development, although detailed interaction profiles are still under investigation .

Several compounds exhibit structural similarities to 2-Bromo-6-chlorophenylboronic acid pinacol ester:

Compound NameMolecular FormulaUnique Features
Phenylboronic AcidC6H7BO2C_6H_7BO_2Lacks halogen substituents; simpler reactivity.
2-Bromophenylboronic AcidC7H8BBrO2C_7H_8BBrO_2Contains bromine but lacks chlorine; less diverse reactivity.
6-Chlorophenylboronic AcidC7H8BClO2C_7H_8BClO_2Contains chlorine but lacks bromine; different reactivity profile.
6-Bromo-2-pyridineboronic Acid Pinacol EsterC11H15BBrNO2C_{11}H_{15}BBrNO_2Features nitrogen; used for different coupling reactions.

The uniqueness of 2-Bromo-6-chlorophenylboronic acid pinacol ester lies in its dual halogenation (bromine and chlorine), which enhances its reactivity and selectivity compared to simpler boronic acids. This allows for more versatile substitution reactions and greater utility in complex organic synthesis compared to similar compounds .

Hydrogen Bond Acceptor Count

2

Exact Mass

316.00370 g/mol

Monoisotopic Mass

316.00370 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

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